5-(Methylamino)picolinonitrile: A Comprehensive Technical Guide to Its Physical Properties
5-(Methylamino)picolinonitrile: A Comprehensive Technical Guide to Its Physical Properties
Aimed at Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate world of chemical research and pharmaceutical development, a comprehensive understanding of a compound's physical properties is the bedrock upon which successful innovation is built. These properties govern a molecule's behavior from synthesis to application, influencing reaction kinetics, purification strategies, formulation efficacy, and ultimately, its biological activity. This technical guide provides an in-depth exploration of 5-(Methylamino)picolinonitrile, a substituted pyridine derivative of increasing interest in medicinal chemistry. Our goal is to present not just a collection of data, but a cohesive narrative that links the empirical properties of this compound to its underlying molecular structure. The experimental protocols detailed herein are presented with a focus on their scientific rationale, empowering researchers to not only reproduce these findings but also to adapt and troubleshoot with a deep understanding of the core principles.
Chemical Identity and Structure
5-(Methylamino)picolinonitrile, with the chemical formula C₇H₇N₃, is a heterocyclic compound featuring a pyridine ring scaffold. The systematic IUPAC name for this compound is 5-(methylamino)pyridine-2-carbonitrile. The molecule's architecture is characterized by a nitrile group (-C≡N) at the 2-position and a methylamino group (-NHCH₃) at the 5-position of the pyridine ring. This arrangement of an electron-withdrawing nitrile group and an electron-donating methylamino group creates a unique electronic profile that significantly influences the compound's physical and chemical properties. The primary Chemical Abstracts Service (CAS) registry number for this compound is 1256806-82-2, with 1423030-97-7 also being associated with it in some supplier databases.
Molecular Structure of 5-(Methylamino)picolinonitrile
Figure 1: 2D chemical structure of 5-(Methylamino)picolinonitrile.
Tabulated Physical Properties
The following table summarizes the key physical properties of 5-(Methylamino)picolinonitrile, compiled from various chemical supplier databases. It is important for researchers to note that slight variations in these properties can occur due to differences in purity and crystalline form.
| Property | Value | Source(s) |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | Solid, crystalline powder | |
| Melting Point | 154 - 158 °C | |
| Boiling Point | Not available (presumed to decompose) | |
| Solubility | Soluble in methanol and chloroform | |
| CAS Number | 1256806-82-2 | [1][2][3][4] |
Experimental Determination of Physical Properties
This section outlines the standard laboratory protocols for the determination of the primary physical properties of 5-(Methylamino)picolinonitrile. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Melting Point Determination
Causality: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 1-2 °C) is characteristic of a pure compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.
Methodology:
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Sample Preparation: A small quantity of 5-(Methylamino)picolinonitrile is finely ground to a powder to ensure uniform packing and heat transfer.
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Capillary Loading: The open end of a capillary tube is pressed into the powdered sample and tapped gently to pack the solid to a height of 2-3 mm.
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Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a rate of 1-2 °C per minute near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the completion of melting.
Self-Validation: The accuracy of the melting point apparatus should be regularly verified using certified standards with known melting points. Multiple determinations for the sample should be conducted to ensure reproducibility.
Qualitative Solubility Assessment
Causality: The solubility of a compound is dictated by the principle of "like dissolves like." The polarity and hydrogen bonding capabilities of both the solute and the solvent determine the extent of dissolution. Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Methodology:
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Sample Preparation: A small, consistent amount (e.g., 10 mg) of 5-(Methylamino)picolinonitrile is placed into a series of test tubes.
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Solvent Addition: A fixed volume (e.g., 1 mL) of various solvents (e.g., water, methanol, ethanol, acetone, chloroform, ethyl acetate, hexane) is added to each test tube.
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Agitation: Each test tube is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) to facilitate dissolution.
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Observation: The samples are visually inspected and classified as soluble (forms a clear solution), partially soluble (some solid remains), or insoluble (no apparent dissolution).
Workflow for Qualitative Solubility Testing
Figure 2: A flowchart illustrating the process for the qualitative assessment of solubility.
Expected Spectroscopic Characterization
While experimental spectra are ideal, the structural features of 5-(Methylamino)picolinonitrile allow for a reliable prediction of its key spectroscopic characteristics.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the N-H proton of the amino group. The aromatic protons will likely exhibit coupling patterns consistent with a substituted pyridine ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The nitrile carbon will appear in the characteristic downfield region for sp-hybridized carbons.
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FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands are anticipated for the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), and C=C/C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 133.15 g/mol .
Stability and Storage
The chemical structure of 5-(Methylamino)picolinonitrile suggests it is a relatively stable compound under standard laboratory conditions. However, to maintain its integrity over time, the following storage and handling precautions are recommended:
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Storage: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.
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Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which could potentially react with the amino or nitrile functionalities.
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Thermal Stability: While a definitive boiling point is not available, it is likely that the compound will decompose at elevated temperatures. Therefore, prolonged exposure to high heat should be avoided.
Conclusion
The physical properties of 5-(Methylamino)picolinonitrile are a direct reflection of its molecular architecture. The interplay between the pyridine core, the electron-withdrawing nitrile group, and the electron-donating methylamino group dictates its solid-state behavior, solubility, and spectroscopic signature. A thorough and validated understanding of these fundamental characteristics is indispensable for any researcher or developer working with this compound. This guide provides a robust framework for the characterization of 5-(Methylamino)picolinonitrile, enabling its confident and effective use in further scientific endeavors.
References
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Arctom Chemicals. CAS NO. 1256806-82-2 | 5-(Methylamino)picolinonitrile. [Link]

